(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Description
(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H13BrN2OS2 and its molecular weight is 381.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to show significant anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Mode of Action
It can be inferred from the related benzothiazole derivatives that these compounds may interact with their targets by inhibiting the cyclo-oxygenase pathways , which are responsible for the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This can result in anti-inflammatory and analgesic effects . The downstream effects of this inhibition could include a reduction in inflammation and pain.
Result of Action
Based on the information about related benzothiazole derivatives, it can be inferred that the compound may result in decreased inflammation and pain due to its potential anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
5-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS2/c1-8-6-9(2)13-11(7-8)21-15(18(13)3)17-14(19)10-4-5-12(16)20-10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFSUMFZPYAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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